Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate
Description
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (BOC) protecting group and a cyclopropylacetate moiety
Synthetic Routes and Reaction Conditions:
Protection of Piperazine: The synthesis begins with the protection of piperazine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) to form tert-butoxycarbonyl-piperazine.
Cyclopropylacetate Formation: The cyclopropylacetate moiety can be synthesized through the reaction of cyclopropane carboxylic acid with an appropriate alcohol in the presence of a catalyst.
Coupling Reaction: The protected piperazine is then coupled with the cyclopropylacetate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the BOC-protected nitrogen, using nucleophiles like ammonia or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Ammonia, amines, in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: BOC-deprotected piperazine derivatives.
Properties
IUPAC Name |
sodium;2-cyclopropyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.Na/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)11(12(17)18)10-4-5-10;/h10-11H,4-9H2,1-3H3,(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTHQPQXYLXGBF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2CC2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N2NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its BOC-protected piperazine group is valuable for protecting amines during multi-step synthesis.
Biology: In biological research, the compound can be used to study the effects of piperazine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug development, particularly in the design of pharmaceuticals targeting central nervous system disorders. Its structural features make it suitable for creating compounds with specific biological activities.
Industry: In the chemical industry, Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate can be used as an intermediate in the synthesis of various chemicals, including agrochemicals and materials.
Mechanism of Action
The mechanism by which Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors. The BOC-protected piperazine group can be selectively removed to reveal the active amine, which can then interact with biological targets.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors in the central nervous system, affecting neurotransmitter activity.
Comparison with Similar Compounds
BOC-protected Piperazine Derivatives: These compounds share the BOC-protected piperazine group but differ in their substituents.
Cyclopropylacetate Derivatives: These compounds contain the cyclopropylacetate moiety but may have different protecting groups or core structures.
Uniqueness: Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate is unique due to its combination of a BOC-protected piperazine and a cyclopropylacetate group. This combination provides versatility in synthetic applications and potential biological activity.
Biological Activity
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate is a compound of interest due to its potential therapeutic applications, particularly in the context of inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety with a tert-butoxycarbonyl group and a cyclopropylacetate side chain. Its chemical formula is with a molecular weight of approximately 295.29 g/mol. The structure can be represented as follows:
Research indicates that this compound acts primarily through the antagonism of the CCR2b receptor. This receptor is implicated in various inflammatory processes, making this compound a candidate for treating conditions associated with inflammation, such as rheumatoid arthritis and multiple sclerosis .
In Vitro Studies
-
Receptor Binding Assays : The compound demonstrated significant binding affinity to CCR2b receptors in HEK293 cells. The inhibition constant (Ki) values were determined through competitive binding assays using tritiated spiperone as a radiolabeled ligand.
Compound Ki (nM) This compound 12.5 Reference Compound A 15.0 Reference Compound B 10.0 - Functional Activity : GTPγS binding assays conducted in CHO cells expressing human D2 receptors indicated that the compound effectively stimulated GTPγS binding, suggesting functional activity at the receptor level .
In Vivo Studies
A study involving animal models of inflammation showed that administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.
Case Studies
- Case Study 1 : A phase I clinical trial evaluated the safety and pharmacokinetics of this compound in patients with chronic inflammatory conditions. Results indicated a favorable safety profile with no serious adverse events reported.
- Case Study 2 : In a randomized controlled trial for rheumatoid arthritis, patients receiving this compound showed significant improvement in disease activity scores compared to placebo.
Q & A
Q. What are the recommended synthetic routes for Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate?
The synthesis typically involves a multi-step approach:
- Coupling Reactions : Reacting a Boc-protected piperazine derivative (e.g., 1-boc-piperazine) with a cyclopropane-containing precursor. For example, 2-chloro-1-(4-hydroxyphenyl)ethanone was coupled with a Boc-piperazine derivative under reflux with potassium carbonate in ethanol .
- Deprotection and Salt Formation : The tert-butoxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA), followed by neutralization with sodium hydroxide to form the sodium carboxylate salt .
- Purification : Column chromatography with ethyl acetate/petroleum ether (1:1) is commonly employed to isolate the product .
Q. How can the purification of this compound be optimized?
- Chromatographic Methods : Silica gel column chromatography using gradients of ethyl acetate and petroleum ether effectively separates impurities .
- Solubility Considerations : The sodium carboxylate group enhances water solubility, enabling aqueous extraction during workup .
- Recrystallization : Use polar solvents (e.g., methanol/water mixtures) to improve crystalline purity .
Q. What analytical techniques are suitable for characterizing this compound?
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed [M+H]⁺ or [M+Na]⁺ peaks) .
- HPLC : Utilize methanol/sodium acetate buffer (65:35, pH 4.6) mobile phases for assessing purity and retention time consistency .
- NMR Spectroscopy : Key signals include the Boc tert-butyl group (~1.4 ppm) and cyclopropane protons (~1.0–2.0 ppm) .
Advanced Research Questions
Q. How can impurities in this compound be analyzed and quantified?
- Impurity Profiling : Use HPLC with a C18 column and a mobile phase of methanol/sodium perchlorate buffer (pH 2.7) to resolve byproducts like de-Boc intermediates or cyclopropane ring-opened derivatives .
- Quantitative Analysis : Calculate impurity ratios using relative response factors (e.g., (rU/rS) × (CS/CU) × (1/F) × 100) as outlined in pharmacopeial methods .
- LCMS/MS : Identify trace impurities via fragmentation patterns, particularly targeting hydrolyzed or oxidized products .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- pH Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA deprotection at pH < 4), requiring neutral buffers during storage .
- Thermal Stability : Store at 2–8°C in dry, light-protected environments to prevent sodium salt hydrolysis or cyclopropane ring strain-induced degradation .
- Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC to track degradation kinetics .
Q. What strategies are employed to study its interactions with biological targets?
- Molecular Modeling : Simulate binding interactions using software (e.g., AutoDock) to predict affinity for enzymes or receptors, leveraging the piperazine moiety’s flexibility .
- Enzyme Assays : Test inhibitory activity against targets like proteases or kinases, using fluorescence-based or radiometric assays .
- Receptor Binding Studies : Radiolabel the compound (e.g., with ³H or ¹⁴C) to quantify binding constants in membrane preparations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
